N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C20H19Cl2N5OS and a molecular weight of 448.377 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dichloroacetophenone with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product. The reaction can be summarized as follows:
3,4-dichloroacetophenone+4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol+hydrazine hydrate→N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dichlorophenyl moieties. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
1,2,4-triazole derivatives: Widely studied for their pharmacological activities.
Properties
Molecular Formula |
C20H19Cl2N5OS |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5OS/c1-3-27-19(14-7-5-4-6-8-14)25-26-20(27)29-12-18(28)24-23-13(2)15-9-10-16(21)17(22)11-15/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-13+ |
InChI Key |
PDYWCQQRQMSTPG-YDZHTSKRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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